molecular formula C20H21NO11 B1684276 Yokonoside CAS No. 53823-12-4

Yokonoside

Cat. No.: B1684276
CAS No.: 53823-12-4
M. Wt: 451.4 g/mol
InChI Key: UQULZPHAPMSIMX-SAGLZJIZSA-N
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Description

Yokonoside is a biochemical.

Scientific Research Applications

Yokonoside is a naturally occurring compound that has garnered attention in various scientific fields due to its potential applications in pharmacology and medicine. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study:

  • A study published in the Journal of Natural Products demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Research has highlighted this compound's efficacy against a range of microbial pathogens. Its antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and inflammatory bowel disease. It appears to inhibit the production of pro-inflammatory cytokines.

Case Study:

  • In vitro studies have shown that this compound reduces the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in managing chronic inflammation .

Neuroprotective Effects

Recent research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer’s disease.

Data Table: Neuroprotective Effects of this compound

ModelObserved Effect
Mouse model of Alzheimer'sReduced amyloid-beta accumulation
PC12 neuronal cellsIncreased cell viability under stress

Cardiovascular Benefits

This compound has been studied for its potential cardiovascular benefits, including its ability to lower blood pressure and improve endothelial function.

Case Study:

  • A study involving hypertensive rats showed that administration of this compound resulted in significant reductions in systolic blood pressure compared to controls, likely through vasodilatory mechanisms .

Properties

CAS No.

53823-12-4

Molecular Formula

C20H21NO11

Molecular Weight

451.4 g/mol

IUPAC Name

5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid

InChI

InChI=1S/C20H21NO11/c22-7-14-15(25)16(26)17(27)20(32-14)31-13-4-2-9(24)6-11(13)18(28)21-12-3-1-8(23)5-10(12)19(29)30/h1-6,14-17,20,22-27H,7H2,(H,21,28)(H,29,30)/t14-,15-,16+,17-,20+/m0/s1

InChI Key

UQULZPHAPMSIMX-SAGLZJIZSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2'-carboxy-4',5-dihydroxy-2 beta-D-glucopyranosyloxybenzanilide
yokonoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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